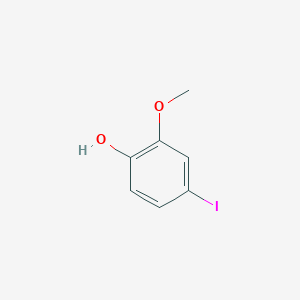

4-Iodo-2-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXYWMSTOWBZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435728 | |

| Record name | 4-iodo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203861-62-5 | |

| Record name | 4-iodo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203861-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-methoxyphenol: Properties, Synthesis, and Applications

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic utility of halogenated phenolic compounds is well-established. Among these, 4-Iodo-2-methoxyphenol, also known as 4-iodoguaiacol, emerges as a pivotal building block. Its unique arrangement of a reactive iodine atom, a nucleophilic hydroxyl group, and a directing methoxy group on an aromatic scaffold makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of the chemical and physical properties of this compound, its reactivity, established synthetic protocols, and its application in the development of novel bioactive agents. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound derived from guaiacol (2-methoxyphenol). The introduction of an iodine atom at the para-position relative to the hydroxyl group significantly influences its reactivity and physical characteristics.

Structural and Molecular Data

The fundamental identifiers and structural details of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Iodoguaiacol, 2-Hydroxy-5-iodoanisole | [1] |

| CAS Number | 203861-62-5 | [1][2] |

| Molecular Formula | C₇H₇IO₂ | [2][3] |

| Molecular Weight | 250.03 g/mol | [1][2] |

| SMILES String | COc1cc(I)ccc1O | [2][3] |

| InChI Key | KJXYWMSTOWBZHC-UHFFFAOYSA-N | [2][3] |

Physical and Thermal Properties

The physical state and thermal properties dictate the handling, storage, and reaction conditions for this compound.

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Melting Point | 37-40 °C | [1][2] |

| Boiling Point | 105-106 °C (at 0.010 Torr) | [1] |

| Density (Predicted) | 1.866 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.36 ± 0.18 | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Spectroscopic Profile: A Theoretical Analysis

While specific spectra are dependent on experimental conditions, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl group.

-

Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as a complex set of multiplets or distinct doublets and doublets of doublets in the range of δ 6.5-7.5 ppm. The proton ortho to the iodine will be the most deshielded.

-

Methoxy Protons (3H): A sharp singlet will appear around δ 3.8-4.0 ppm, characteristic of an aromatic methoxy group.[4]

-

Hydroxyl Proton (1H): A broad singlet, exchangeable with D₂O, will be present. Its chemical shift is highly dependent on solvent and concentration but typically falls between δ 5.0-6.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom.

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine (C-I) will be found at a characteristic upfield shift (around δ 80-90 ppm) due to the heavy atom effect. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield shifted in this region.[4]

-

Methoxy Carbon (1C): A signal for the methoxy carbon will appear around δ 55-60 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the phenolic hydroxyl group.

-

C-H Stretch (sp²): Aromatic C-H stretching will appear just above 3000 cm⁻¹.

-

C-H Stretch (sp³): The methoxy group's C-H stretching will be observed just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorptions for the aryl-ether and phenol C-O bonds will be present in the 1200-1280 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 250. This peak should be intense, reflecting the stability of the aromatic system.

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) simplifies the isotopic pattern.

-

Key Fragmentation: Common fragmentation pathways would include the loss of a methyl group (-CH₃, m/z 235) from the methoxy ether and the loss of a carbonyl group (-CO, m/z 222) after rearrangement.

Synthesis and Reactivity

The chemical behavior of this compound is governed by the interplay of its three functional groups: the phenolic hydroxyl, the methoxy ether, and the carbon-iodine bond.

Proposed Synthesis Protocol: Electrophilic Iodination of Guaiacol

A common and direct method for preparing this compound is the electrophilic iodination of its precursor, guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups are ortho-, para-directing activators. As the ortho position to the hydroxyl group is sterically hindered by the methoxy group, and the other ortho position is less activated, iodination occurs predominantly at the para position.

Protocol: Iodination using Iodine and an Oxidizing Agent

-

Rationale: Direct iodination with I₂ is slow. An oxidizing agent like periodic acid is used to generate a more potent electrophilic iodine species in situ, driving the reaction to completion. This method avoids the use of harsher or more toxic iodinating reagents.[5]

-

Step 1: Reagent Preparation

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol (1 eq.) in a suitable solvent such as methanol or acetic acid.

-

-

Step 2: Iodination

-

To the stirred solution, add molecular iodine (I₂, 1.1 eq.) and orthoperiodic acid (H₅IO₆, 0.3 eq.).

-

Expert Insight: The stoichiometry is critical. A slight excess of iodine ensures full conversion of the starting material, while the periodic acid is used catalytically to regenerate the electrophile.

-

-

Step 3: Reaction Monitoring

-

Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the guaiacol spot is consumed (typically 2-4 hours).

-

-

Step 4: Work-up and Isolation

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Step 5: Purification

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound as a solid.

-

Chemical Reactivity

The presence of multiple functional groups makes this compound a versatile substrate for further chemical transformations.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to introduce various side chains. It also renders the aromatic ring highly activated towards further electrophilic substitution, although reaction conditions must be controlled to prevent side reactions.

-

Aryl Iodide: The C-I bond is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This is arguably its most significant application in synthetic chemistry.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding catechol derivative, 4-iodobenzene-1,2-diol.

The diagram below illustrates the key reactive sites of the molecule.

Caption: Key reactive sites on this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as an intermediate for synthesizing more complex, high-value molecules.

Synthesis of Bioactive Biphenyls

A notable application is in the synthesis of hydroxylated biphenyl derivatives.[6] Many natural products with significant biological activity, such as antioxidant and antitumor properties, contain a hydroxylated biphenyl core. 4-Substituted-2-methoxyphenols serve as excellent starting materials for creating these structures. For instance, curcumin- and eugenol-analog biphenyls have been prepared and shown to exhibit promising growth inhibitory activities against malignant melanoma cell lines.[7]

The general workflow for this application is outlined below.

Caption: Workflow for synthesizing bioactive biphenyls.

Precursor for Radioligands

Given the presence of iodine, this molecule can also serve as a precursor for developing ¹²³I or ¹²⁵I-labeled radioligands for imaging studies in nuclear medicine, although this application is less commonly cited than its use in synthetic chemistry.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Classification: The compound is classified as hazardous. It is harmful if swallowed (Acute Tox. 3 Oral).[1] It can cause serious eye damage and is toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[2][11] Recommended storage is at refrigerator temperatures (2-8°C).[1][2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the versatile reactivity of its constituent functional groups. The aryl iodide moiety provides a reliable handle for sophisticated carbon-carbon bond-forming reactions, while the phenolic hydroxyl group allows for further functionalization, making it an ideal starting point for the synthesis of complex molecules, particularly in the realm of drug discovery. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its successful and safe application in scientific research.

References

-

Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. [Link][6][7]

-

New Jersey Department of Health. Hazard Substance Fact Sheet: 4-Methoxyphenol. [Link][11]

-

Park, H. S., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(S1), S227-S233. [Link][5]

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-碘-2-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H7IO2) [pubchemlite.lcsb.uni.lu]

- 4. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. nj.gov [nj.gov]

A Senior Application Scientist's Guide to the Synthesis of 4-Iodo-2-methoxyphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Iodo-2-methoxyphenol

This compound, a derivative of the naturally occurring guaiacol[1], is a highly valuable substituted phenol in modern organic synthesis. Its true utility lies in its role as a versatile building block. The presence of three distinct functional groups—a hydroxyl, a methoxy, and an iodo group—on a stable aromatic ring makes it a strategic precursor for the synthesis of more complex molecules. The carbon-iodine bond is particularly significant, serving as a reactive handle for a variety of powerful cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental to pharmaceutical and materials science development[2]. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the underlying chemical principles and offering field-proven insights into protocol selection and execution.

The Core Chemistry: Electrophilic Aromatic Substitution of Guaiacol

The synthesis of this compound almost invariably begins with guaiacol (2-methoxyphenol). The guaiacol ring is electron-rich and "activated" towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups[3][4].

-

Causality of Regioselectivity : Both the hydroxyl and methoxy groups are ortho, para-directing substituents. The hydroxyl group is the more powerful activating group of the two[3][4]. The positions ortho to the hydroxyl group are C3 and C5, and the para position is C5. The positions ortho to the methoxy group are C1 and C3, and the para position is C6. Steric hindrance from the methoxy group at the C1 position makes substitution at the C3 and C5 positions more favorable. The primary site of substitution, however, is the position para to the strongly activating hydroxyl group (C4), which is sterically accessible. This strong regiochemical preference is the cornerstone of successfully synthesizing the desired 4-iodo isomer while minimizing byproducts.

The fundamental challenge in iodination, compared to bromination or chlorination, is the lower electrophilicity of molecular iodine (I₂)[5][6]. Therefore, all successful synthetic routes rely on a method to generate a more potent electrophilic iodine species, often represented as "I⁺"[5][6].

Caption: General mechanism for the iodination of guaiacol.

Key Synthesis Routes: A Comparative Analysis

Three primary methods have proven effective for the laboratory-scale synthesis of this compound. The choice of method depends on factors such as available reagents, desired scale, safety considerations, and tolerance for potential side reactions.

Route 1: Oxidative Iodination with Sodium Iodide and Sodium Hypochlorite

-

Trustworthiness & Control : This protocol's reliability hinges on the slow, controlled addition of the oxidant (NaOCl) to the solution of guaiacol and sodium iodide[7]. This maintains a low steady-state concentration of the powerful electrophile, minimizing the risk of di-iodination (e.g., formation of 4,6-diiodo-2-methoxyphenol). The reaction pH can also be a critical parameter, as the stability and reactivity of hypochlorite are pH-dependent[11].

Experimental Protocol: NaI / NaOCl Method

-

Preparation : In a flask equipped with a magnetic stirrer and an addition funnel, dissolve guaiacol (1.0 eq) and sodium iodide (1.05 eq) in a suitable solvent such as methanol or an aqueous alcohol mixture. Cool the solution to 0-5 °C in an ice bath.

-

Reaction : Add an aqueous solution of sodium hypochlorite (1.1 eq, typically 10-15% available chlorine) dropwise to the stirred solution over 60-90 minutes, ensuring the temperature remains below 5 °C[7].

-

Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

-

Isolation : Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography[12].

Route 2: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for activated aromatic rings[2][13]. It is often the reagent of choice when high selectivity and clean reaction profiles are desired.

-

Expertise in Action : The key to using NIS effectively is understanding its activation. While NIS can iodinate highly activated rings on its own, its electrophilicity is dramatically enhanced by the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid[2][6][14]. The acid protonates the succinimide carbonyl group, which increases the positive character of the iodine atom, making it a much more potent electrophile[6]. This allows for the iodination of a wider range of substrates under controlled conditions.

-

Advantages : NIS is a stable, crystalline solid that is easier and safer to handle than reagents like iodine monochloride. Reactions are often cleaner, leading to simpler purification.

Experimental Protocol: NIS Method

-

Preparation : Dissolve guaiacol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Reagent Addition : Add N-Iodosuccinimide (1.05-1.1 eq) to the solution[2].

-

Catalysis (Optional but Recommended) : For efficient reaction, add a catalytic amount of an acid like trifluoroacetic acid (TFA)[2].

-

Reaction : Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Work-up : Upon completion, dilute the reaction mixture with water and wash with an aqueous solution of sodium thiosulfate to remove any unreacted NIS and iodine.

-

Isolation & Purification : Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography on silica gel[2].

Data Summary & Comparative Analysis

| Parameter | Route 1: NaI / NaOCl | Route 2: NIS / Acid |

| Iodinating Agent | Generated in situ from NaI + NaOCl | N-Iodosuccinimide (NIS) |

| Key Advantage | Low reagent cost | High selectivity, mild conditions, easy handling |

| Key Disadvantage | Potential for over-oxidation/chlorination[11] | Higher reagent cost |

| Typical Conditions | 0-5 °C, aqueous methanol | Room temp., CH₃CN or CH₂Cl₂, acid catalyst |

| Work-up | Requires quenching with a reducing agent | Requires quenching with a reducing agent |

| Safety | Handle bleach with care | Standard laboratory precautions |

General Experimental Workflow & Purification

Regardless of the chosen synthetic route, the overall workflow follows a consistent pattern of reaction, work-up, and purification.

Sources

- 1. Guaiacol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO1989001465A1 - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. DSpace [kb.osu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Transformation of phenol, catechol, guaiacol and syringol exposed to sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 13. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Iodo-2-methoxyphenol (CAS: 203861-62-5): Synthesis, Characterization, and Application in Cross-Coupling Reactions

Introduction

4-Iodo-2-methoxyphenol, also known as 4-iodoguaiacol, is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a hydroxyl group, a methoxy group, and an iodine atom on a benzene ring, offers multiple points for chemical modification. The presence of the iodo-substituent, in particular, makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, from its synthesis and detailed spectroscopic characterization to its practical application in key carbon-carbon bond-forming reactions, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 203861-62-5 | [1][2] |

| Molecular Formula | C₇H₇IO₂ | [1][2] |

| Molecular Weight | 250.03 g/mol | [1][2] |

| Appearance | Solid, orange-brown low melting solid | [1] |

| Melting Point | 37-40 °C | [1][2] |

| Boiling Point | 105-106 °C at 0.010 Torr | |

| SMILES String | COc1cc(I)ccc1O | [1][2] |

| InChI Key | KJXYWMSTOWBZHC-UHFFFAOYSA-N | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Synthesis of this compound

The most direct and logical synthetic route to this compound is the electrophilic iodination of its readily available precursor, 2-methoxyphenol (guaiacol). The electron-donating hydroxyl and methoxy groups activate the aromatic ring, directing the incoming electrophile primarily to the para position due to steric hindrance from the ortho-methoxy group. N-Iodosuccinimide (NIS) is an effective and easy-to-handle iodinating agent for this transformation.[3][4][5]

Detailed Experimental Protocol: Synthesis via Iodination of Guaiacol

This protocol is a representative procedure adapted from established methods for the iodination of activated phenols.[3][5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenol (guaiacol) (1.0 eq.). Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.2-0.5 M).

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath during addition may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | ~7.2-7.3 | d | ~2.0 | 1H |

| Ar-H | ~7.0-7.1 | dd | ~8.5, 2.0 | 1H |

| Ar-H | ~6.6-6.7 | d | ~8.5 | 1H |

| -OH | ~5.5-6.0 | br s | - | 1H |

| -OCH₃ | ~3.8-3.9 | s | - | 3H |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-O (Phenolic) | ~146-148 |

| C-O (Methoxy) | ~147-149 |

| C-H (Aromatic) | ~129-131 |

| C-H (Aromatic) | ~124-126 |

| C-H (Aromatic) | ~112-114 |

| C-I (Aromatic) | ~80-82 |

| -OCH₃ | ~55-57 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 250 | [M]⁺, Molecular ion |

| 235 | [M - CH₃]⁺ |

| 123 | [M - I]⁺ |

| 108 | [M - I - CH₃]⁺ |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a palladium(0) catalyst, making it an ideal substrate for a variety of cross-coupling reactions.[5][6] This reactivity allows for the facile introduction of diverse functionalities at the C4 position, which is a key strategy in the synthesis of pharmaceuticals and other bioactive molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically coupling an aryl halide with an arylboronic acid.[3][6][7][8]

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl iodides.[1][4]

-

Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring under a nitrogen or argon atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl compound.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a valuable method for C-C bond formation and molecular elaboration.[5][9][10]

The following is a representative protocol for the Heck reaction of this compound with an acrylate, based on established methodologies.[9]

-

Reaction Setup: To a sealable reaction tube, add this compound (1.0 eq.), the alkene (e.g., ethyl acrylate, 1.5 eq.), a palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 eq.), and a phosphine ligand like triphenylphosphine (PPh₃) (0.02-0.10 eq.).

-

Solvent and Base Addition: Add a polar aprotic solvent like DMF or acetonitrile, followed by an organic base such as triethylamine (Et₃N) (2.0-3.0 eq.).

-

Reaction Execution: Seal the tube and heat the mixture to 80-120 °C. The reaction progress should be monitored by an appropriate chromatographic technique.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. Purification by column chromatography will yield the substituted alkene product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is particularly valuable for the synthesis of arylalkynes, which are important structural motifs in many natural products and functional materials.[11][12][13]

This protocol is based on standard Sonogashira coupling conditions.[11][12]

-

Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add this compound (1.0 eq.), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 eq.), and a copper(I) cocatalyst such as copper(I) iodide (CuI) (0.02-0.10 eq.) to a dry reaction flask.

-

Solvent, Base, and Alkyne Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride to remove copper salts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give the desired arylalkyne.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes serious eye damage.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation from guaiacol and the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of a wide range of complex organic molecules. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

-

Benson, W. R.; McBee, E. T.; Rand, L. N-Iodosuccinimide. Org. Synth.1961 , 41, 73. DOI: 10.15227/orgsyn.041.0073. [Link]

-

Chutia, R. et al. A green and efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction. International Journal of New Chemistry, 2025 , 12(3), 329-339. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Ma, R. et al. In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. Green Chem., 2014 , 16, 3643-3648. [Link]

-

NROChemistry. The Suzuki Reaction. [Link]

-

Soares, P. et al. Microwave-assisted synthesis of 5-phenyl-2-hydroxyacetophenone derivatives by a green Suzuki coupling reaction. J. Chem. Educ.2015 , 92(3), 575-578. [Link]

-

PubChemLite. This compound. [Link]

-

Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NIST WebBook. Phenol, 2-methoxy-. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 4-碘-2-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. ijnc.ir [ijnc.ir]

- 12. rsc.org [rsc.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Physical Properties of 4-Iodo-2-methoxyphenol

Foreword: Understanding the Molecular Landscape

In the realm of drug discovery and development, a thorough understanding of the physical properties of a molecule is not merely an academic exercise; it is the very foundation upon which successful formulation, delivery, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive exploration of the core physical characteristics of 4-Iodo-2-methoxyphenol (also known as 4-Iodoguaiacol), a key intermediate in organic synthesis. Our approach moves beyond a simple recitation of data points, delving into the causality behind these properties and the experimental methodologies used to determine them. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound.

Core Molecular Attributes

This compound is a substituted aromatic compound belonging to the phenol family. Its structure, featuring a hydroxyl group, a methoxy group, and an iodine atom on the benzene ring, dictates its unique physicochemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇IO₂ | [1][2] |

| Molecular Weight | 250.03 g/mol | [1][2] |

| CAS Number | 203861-62-5 | [1][2] |

| Appearance | Solid | [3] |

| Predicted pKa | 9.36 ± 0.18 | [2] |

The predicted pKa suggests that this compound is a weak acid, a characteristic typical of phenols.[4] The acidity arises from the ability of the aromatic ring to stabilize the resulting phenoxide anion through resonance. The presence of both an electron-donating methoxy group and an electron-withdrawing iodo group introduces a nuanced electronic effect on the acidity compared to unsubstituted phenol.

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is a critical determinant of its stability, purification methods, and formulation strategies.

| Thermal Property | Value | Conditions | Source(s) |

| Melting Point | 37-40 °C | - | [2][3] |

| Boiling Point | 105-106 °C | at 0.010 Torr | [2] |

The relatively low melting point indicates that the intermolecular forces in the solid state, primarily hydrogen bonding from the hydroxyl group and dipole-dipole interactions, are overcome at a modest temperature.[4] The boiling point, measured under reduced pressure, is a testament to the compound's susceptibility to decomposition at higher temperatures under atmospheric pressure.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a compound's purity. The capillary method is a widely accepted and reliable technique.

Causality of Experimental Choices:

-

Pulverization: A finely powdered sample ensures uniform heat distribution.

-

Capillary Sealing: Sealing one end of the capillary tube prevents the sample from subliming or decomposing before melting.

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, thus providing an accurate melting range.

Step-by-Step Methodology:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire solid mass has melted (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Density and Solubility

Density

The predicted density of this compound is approximately 1.866 g/cm³ .[2] This value, being significantly greater than that of water, is largely influenced by the presence of the heavy iodine atom in the molecular structure.

Solubility Profile

Theoretical Solubility Assessment:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group allows for hydrogen bonding with these solvents, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): The overall polarity of the molecule should allow for favorable dipole-dipole interactions, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane): The polarity of the hydroxyl and methoxy groups, along with the polar C-I bond, will likely result in poor solubility in nonpolar solvents.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Moderate solubility is expected due to dipole-dipole interactions.

-

Aqueous Solubility: Phenols exhibit some water solubility due to hydrogen bonding.[4] However, the presence of the large, hydrophobic iodine atom and the benzene ring likely limits its aqueous solubility. The solubility of the related 4-methoxyphenol in water is 40 g/L at 25°C.[3] The iodo-substituted derivative is expected to be less soluble.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining equilibrium solubility.

Causality of Experimental Choices:

-

Excess Solute: The presence of undissolved solid ensures that the solution is saturated at equilibrium.

-

Constant Agitation and Temperature: This ensures that equilibrium is reached and maintained.

-

Filtration: A syringe filter with a pore size of 0.45 µm or smaller is used to remove all undissolved particles, ensuring that only the solubilized compound is analyzed.

Step-by-Step Methodology:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the mixture to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its identity and providing insights into its structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | s | 3H | -OCH₃ |

| ~5.5 | br s | 1H | -OH |

| ~6.7-7.2 | m | 3H | Ar-H |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~56 | -OCH₃ |

| ~85 | C-I |

| ~110-130 | Ar-C |

| ~145-155 | C-O |

Note: The above spectral data are predicted and should be confirmed with experimental data. The chemical shifts are influenced by the solvent used.

Experimental Protocol: NMR Sample Preparation and Analysis

Causality of Experimental Choices:

-

Deuterated Solvents: Using a solvent in which protons are replaced by deuterium (e.g., CDCl₃, DMSO-d₆) is essential to avoid large solvent signals that would obscure the analyte's proton signals.

-

TMS Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for the chemical shift scale.

Step-by-Step Methodology:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Add a small amount of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | -OCH₃ |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1150 | C-O stretch | Phenolic C-O |

| ~600-500 | C-I stretch | Aryl iodide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Fragments:

-

Molecular Ion Peak [M]⁺: m/z ≈ 250

-

[M-CH₃]⁺: Loss of the methyl group from the ether.

-

[M-I]⁺: Loss of the iodine atom.

The presence of iodine (¹²⁷I) as a single stable isotope simplifies the isotopic pattern of the molecular ion peak.[5]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as acutely toxic if swallowed and can cause serious eye damage.[1] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

References

-

Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram. [Link]

-

Ma, R., et al. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

-

University of Calgary. Ch24 : Phenols. [Link]

-

Solubility of Things. 4-Methoxyphenol. [Link]

-

Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

Sources

4-Iodo-2-methoxyphenol melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-methoxyphenol: Melting and Boiling Point Determination

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, with a primary focus on the theoretical and practical aspects of determining its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with robust experimental protocols to ensure accurate and reliable characterization of this important chemical intermediate.

Introduction: The Profile of this compound

This compound, also known as 4-iodoguaiacol, is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a phenol, a methoxy group, and an iodine atom on the benzene ring, provides a versatile scaffold for creating more complex molecules, including bioactive natural-like hydroxylated biphenyls.[1] Accurate knowledge of its physical properties, particularly the melting and boiling points, is fundamental for its purification, handling, and application in synthetic workflows. These constants serve as critical indicators of purity and are essential for designing reaction conditions and purification strategies.

This guide delves into the core physicochemical properties of this compound, explains the principles governing its phase transitions, and provides detailed, field-proven methodologies for their experimental determination.

Core Physicochemical Data

A precise understanding of a compound's properties begins with its fundamental data. The following table summarizes the key physicochemical characteristics of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 4-Iodoguaiacol, 2-Hydroxy-5-iodoanisole | [3] |

| CAS Number | 203861-62-5 | [2][3] |

| Molecular Formula | C₇H₇IO₂ | [2][3] |

| Molecular Weight | 250.03 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 37-40 °C | [2][3] |

| Boiling Point | 105-106 °C at 0.010 Torr | [3] |

| Predicted Density | 1.866 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 9.36 ± 0.18 | [3] |

Theoretical Framework: Understanding Phase Transitions

The melting and boiling points are intrinsic properties of a pure substance, dictated by the strength of its intermolecular forces. For this compound, several forces are at play:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This is the strongest intermolecular force present, significantly elevating both the melting and boiling points by requiring substantial energy to overcome.

-

Dipole-Dipole Interactions: The methoxy (-OCH₃) group and the carbon-iodine (C-I) bond introduce permanent dipoles into the molecule, leading to electrostatic attractions between adjacent molecules.

-

Van der Waals Forces (London Dispersion Forces): The large, polarizable iodine atom and the aromatic ring contribute significantly to these temporary, induced-dipole attractions. The substantial molecular weight (250.03 g/mol ) enhances these forces.

The transition from a solid to a liquid (melting) occurs when molecules gain sufficient thermal energy to overcome the rigid, ordered structure of the crystal lattice. The transition from a liquid to a gas (boiling) requires even more energy to overcome all intermolecular forces and allow molecules to escape into the vapor phase.

Crucially, the boiling point is highly dependent on ambient pressure. The value of 105-106 °C is reported at a very low pressure (0.010 Torr), indicating that the compound would likely decompose at its normal boiling point under atmospheric pressure. This is common for high-molecular-weight organic compounds with sensitive functional groups.

Experimental Protocol: Melting Point Determination

The melting point provides a rapid and effective assessment of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. The protocol below describes the capillary method, a standard and reliable technique.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry it under a vacuum over a desiccant.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Finely crush the solid into a powder using a spatula. This ensures uniform packing and efficient heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small plug of material (2-3 mm in height) should enter the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom. Proper packing is critical for an accurate reading.

-

-

Measurement:

-

Insert the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (37-40 °C).

-

Decrease the heating rate to 1-2 °C per minute. A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring the temperature of the block accurately reflects the temperature of the sample.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

-

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

Given that this compound's boiling point is reported under vacuum, standard atmospheric distillation is not viable. The following protocol outlines the determination using vacuum distillation.

Methodology: Vacuum Distillation

Safety Note: Vacuum distillation poses an implosion risk. Always use glassware rated for vacuum, check for star cracks, and use a safety shield.

-

Apparatus Setup:

-

Assemble a short-path distillation apparatus. This minimizes the distance the vapor travels, reducing sample loss.

-

Place a small sample (1-2 g) of this compound and a magnetic stir bar or boiling chips into the distillation flask. Stirring ensures smooth boiling and prevents bumping.

-

Place a thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Connect the apparatus to a vacuum pump via a trap (to protect the pump from corrosive vapors) and a manometer (to measure the pressure). Ensure all joints are properly sealed with vacuum grease.

-

-

Measurement:

-

Turn on the condenser fluid (water).

-

Begin stirring the sample.

-

Slowly and carefully apply the vacuum. The pressure should be reduced to the desired level (e.g., around 0.010 Torr to replicate the literature value).[3]

-

Once the pressure is stable, begin heating the distillation flask gently with a heating mantle.

-

Observe the sample. The boiling point is the temperature at which the liquid is boiling, and a ring of condensing vapor is observed on the thermometer bulb.

-

Record the stable temperature reading on the thermometer and the precise pressure reading from the manometer.

-

Collect the distillate in the receiving flask. A pure compound should have a constant boiling point at a constant pressure.

-

Workflow for Boiling Point Determination (Vacuum)

Caption: Workflow for vacuum distillation to determine boiling point.

Validating Results: Purity and Measurement Integrity

The trustworthiness of melting and boiling point data is contingent on sample purity and meticulous experimental technique.

-

Impact of Impurities: As previously noted, impurities depress the melting point. If an experimentally determined melting range is wide and lower than the literature value, the sample likely requires further purification. Common purification techniques for solids like this compound include recrystallization from a suitable solvent (e.g., petroleum ether, benzene) or vacuum sublimation.[4]

-

Calibration: All measurement devices, particularly thermometers and manometers, must be properly calibrated against known standards to ensure the accuracy of the readings.

-

Heating and Pressure Control: Inaccurate results are often traced back to an excessively high heating rate (for melting point) or fluctuating pressure (for boiling point). Maintaining slow, steady conditions near the phase transition is paramount.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards: It is classified as acutely toxic if swallowed (Acute Tox. 3), causes serious eye damage (Eye Dam. 1), and is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin or eyes.

-

Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[2][3]

-

Conclusion

The melting point (37-40 °C) and boiling point (105-106 °C at 0.010 Torr) of this compound are defining physical constants that reflect its molecular structure and purity. Their accurate determination is a non-negotiable aspect of quality control in research and development. By integrating a sound theoretical understanding with the rigorous, self-validating experimental protocols detailed in this guide, scientists can ensure the reliable characterization of this valuable compound, paving the way for its successful application in complex synthetic endeavors.

References

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link][3]

-

PubChem. (n.d.). This compound (C7H7IO2). Retrieved from [Link]

- Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., ... & Delogu, G. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Organic Chemistry, 8(7), 489-495.

-

Sciencemadness Discussion Board. (2006). 4-methoxyphenol purification. Retrieved from [Link][4]

Sources

- 1. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97 203861-62-5 [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Technical Guide to the Solubility of 4-Iodo-2-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Iodo-2-methoxyphenol is a substituted phenol of significant interest in synthetic chemistry and drug discovery. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a thorough examination of the solubility profile of this compound. In the absence of extensive quantitative data in publicly available literature, this guide synthesizes established chemical principles, qualitative observations, and predictive analysis based on molecular structure. Furthermore, it equips researchers with detailed, field-proven methodologies for the precise experimental determination of solubility, ensuring a foundation of scientific integrity and practical applicability.

Understanding the Molecular Profile of this compound

This compound, also known as 4-iodoguaiacol, possesses a unique molecular architecture that dictates its solubility behavior. The key structural features include:

-

A Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is a primary driver of solubility in polar, protic solvents.

-

A Methoxy (-OCH₃) Group: The methoxy group introduces some polar character through its oxygen atom but is less capable of hydrogen bonding than the hydroxyl group.

-

An Iodine Atom (-I): The iodine substituent is large and polarizable, contributing to van der Waals forces and potentially enhancing solubility in non-polar and halogenated solvents.

-

An Aromatic Benzene Ring: The benzene ring is inherently non-polar and hydrophobic, which favors solubility in non-polar, aromatic solvents.

The interplay of these functional groups results in a molecule with a balanced polarity, suggesting a broad, albeit varied, solubility across a spectrum of organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[1] This principle states that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the phenolic hydroxyl group of this compound, leading to favorable solute-solvent interactions and generally good solubility.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents possess dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic compounds due to their high polarity.[1][3]

-

Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): The aromatic ring of this compound will have a strong affinity for these solvents through π-π stacking interactions, suggesting good solubility.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): The presence of the iodine atom on the solute molecule suggests that dipole-dipole and London dispersion forces will facilitate solubility in these solvents.

-

Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The significant polarity imparted by the hydroxyl and methoxy groups is expected to limit solubility in these highly non-polar solvents.

The following diagram illustrates the key intermolecular forces influencing the solubility of this compound in different solvent classes.

Caption: Intermolecular interactions governing the solubility of this compound.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Driving Interactions |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-dipole interactions and hydrogen bond acceptance. |

| DMSO, DMF | Very High | Strong dipole-dipole interactions and hydrogen bond acceptance. | |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Dipole-dipole and London dispersion forces. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | π-π stacking and van der Waals forces. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Weak van der Waals forces. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, rigorous experimental procedures are essential. The following protocols are recommended for the determination of the solubility of this compound.

Qualitative "Test Tube" Method

This method provides a rapid initial assessment of solubility.

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the chosen organic solvent dropwise (approximately 0.5 mL increments) to the test tube.

-

Agitation: After each addition, vigorously agitate the test tube for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: Complete dissolution within 3 mL of solvent.

-

Slightly Soluble: Partial dissolution, or complete dissolution requiring a larger volume of solvent.

-

Insoluble: No apparent dissolution.

-

Quantitative "Shake-Flask" Method

This is a standard and reliable method for determining equilibrium solubility.

Methodology:

-

Supersaturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of excess solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by back-calculating from the dilution factor.

The following diagram outlines the workflow for the quantitative shake-flask method.

Caption: Workflow for the quantitative determination of solubility via the shake-flask method.

Practical Implications and Applications

A comprehensive understanding of the solubility of this compound is critical for its effective application:

-

Reaction Chemistry: The choice of solvent directly impacts reaction rates and yields. A solvent that readily dissolves both this compound and other reactants will facilitate a homogeneous reaction environment.

-

Purification: Solubility differences are exploited in purification techniques such as crystallization and chromatography. Knowledge of solvents in which the compound has high solubility at elevated temperatures but low solubility at room temperature is key for successful recrystallization.

-

Drug Development: For pharmaceutical applications, solubility in physiologically relevant solvents and formulation excipients is a critical determinant of bioavailability. Early characterization of solubility can guide the selection of appropriate delivery systems.

Conclusion

While a comprehensive public database of quantitative solubility data for this compound is currently lacking, this guide provides a robust framework for understanding and predicting its solubility in a wide range of organic solvents. By combining theoretical principles with practical, validated experimental protocols, researchers and drug development professionals can confidently navigate the challenges associated with the handling and application of this important chemical entity. The methodologies outlined herein provide a clear pathway to generating the precise solubility data necessary for advancing research and development efforts.

References

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

de Oliveira, M. S., et al. (2018). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

- Galanakis, C. M., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents.

-

INCHEM. (2021). ICSC 1097 - 4-METHOXYPHENOL. [Link]

-

PubChem. (n.d.). 4-Methoxyphenol. [Link]

-

ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? [Link]

-

Sciencemadness Wiki. (2024). Phenol. [Link]

-

Walton-Raaby, M., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5437. [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-Iodo-2-methoxyphenol

Introduction

4-Iodo-2-methoxyphenol, also known as 4-iodoguaiacol, is a halogenated derivative of guaiacol, a naturally occurring organic compound. Its chemical formula is C₇H₇IO₂, with a molecular weight of approximately 250.03 g/mol .[1] The presence of an iodine atom on the aromatic ring, along with the hydroxyl and methoxy functional groups, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science.

Molecular Structure and Key Features

The structure of this compound features a benzene ring substituted with a hydroxyl group (-OH) at position 1, a methoxy group (-OCH₃) at position 2, and an iodine atom (-I) at position 4. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shift (δ) values are indicative of the electronic environment, with electron-withdrawing groups generally shifting signals downfield (to higher ppm). Spin-spin coupling results in the splitting of signals, and the coupling constant (J) provides information about the connectivity of protons.

Predicted ¹H NMR Data:

While a publicly available experimental spectrum for this compound is elusive, we can predict the expected chemical shifts and splitting patterns based on the analysis of similar compounds. For instance, in related iodo- and methoxy-substituted benzene derivatives, the following trends are observed:

-

Aromatic Protons: The three protons on the benzene ring will exhibit distinct signals. The proton at C3 (ortho to both -OH and -I) is expected to be the most deshielded. The proton at C5 (ortho to -I and meta to -OH) will be in a different environment, as will the proton at C6 (ortho to -OH and meta to -I). We would expect to see three signals in the aromatic region (typically 6.5-8.0 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, depending on the coupling constants.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data:

Based on the structure, we expect to see seven distinct signals in the ¹³C NMR spectrum of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | 145-150 | Aromatic carbon attached to the electron-donating -OH group. |

| C2 | 140-145 | Aromatic carbon attached to the electron-donating -OCH₃ group. |

| C3 | 115-120 | Aromatic C-H carbon ortho to two electron-donating groups. |

| C4 | 80-85 | Aromatic carbon directly attached to the heavy iodine atom, which has a significant shielding effect. |

| C5 | 125-130 | Aromatic C-H carbon ortho to the iodine atom. |

| C6 | 110-115 | Aromatic C-H carbon ortho to the -OH group. |

| -OCH₃ | 55-60 | Carbon of the methoxy group. |

Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, but with a wider spectral width (e.g., 0-220 ppm) and a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

Expected IR Absorptions:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (hydroxyl) | 3200-3600 | Broad band due to hydrogen bonding. |

| C-H (aromatic) | 3000-3100 | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H (methyl) | 2850-2960 | Stretching vibrations of C-H bonds in the methoxy group. |

| C=C (aromatic) | 1450-1600 | Stretching vibrations of the benzene ring. |

| C-O (ether) | 1200-1300 | Asymmetric stretching of the aryl-alkyl ether bond. |

| C-O (phenol) | 1150-1250 | Stretching of the phenolic C-O bond. |

| C-I (iodo) | 500-600 | Stretching vibration of the carbon-iodine bond. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is a low-melting solid or oil), as a KBr pellet (for solids), or as a solution in a suitable solvent.

-

Data Acquisition: A background spectrum is first recorded. Then, the sample is placed in the IR beam, and the spectrum is acquired.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Principles: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Predicted Mass Spectrum:

Based on the molecular formula C₇H₇IO₂, the exact mass of this compound is 249.9491 g/mol . PubChem predicts the following adducts in mass spectrometry: [M+H]⁺ at m/z 250.95636 and [M-H]⁻ at m/z 248.94180.[2]

Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) is expected at m/z 250. The fragmentation pattern would likely involve:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 235.

-

Loss of a formyl radical (•CHO) from the cleavage of the methoxy group and the aromatic ring, leading to a fragment at m/z 221.

-

Loss of an iodine atom (•I) to give a fragment at m/z 123.

-

Cleavage of the C-I bond can also lead to the formation of an iodine cation (I⁺) at m/z 127.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample is ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-